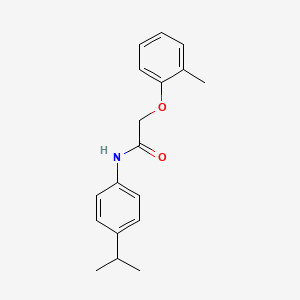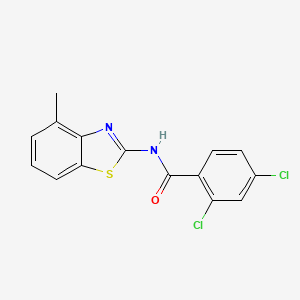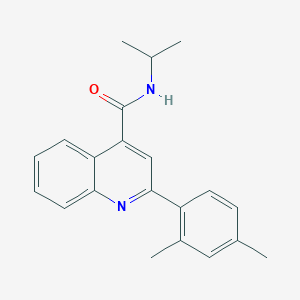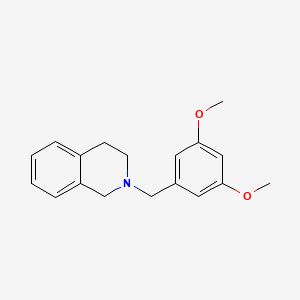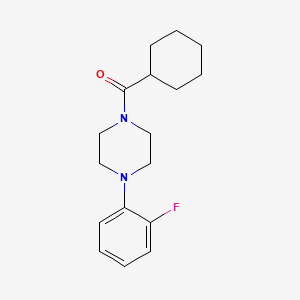
1-(cyclohexylcarbonyl)-4-(2-fluorophenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(cyclohexylcarbonyl)-4-(2-fluorophenyl)piperazine, also known as CPP, is a chemical compound that has been widely used in scientific research. This compound has been found to have various effects on the central nervous system, making it a useful tool for studying different physiological and biochemical processes in the brain.
作用机制
1-(cyclohexylcarbonyl)-4-(2-fluorophenyl)piperazine acts as a partial agonist at the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor found in the brain. This receptor plays a crucial role in synaptic plasticity, which is the ability of synapses to change and adapt in response to different stimuli. By binding to the NMDA receptor, 1-(cyclohexylcarbonyl)-4-(2-fluorophenyl)piperazine can modulate the activity of this receptor and affect synaptic plasticity, which can have various effects on brain function.
Biochemical and Physiological Effects:
1-(cyclohexylcarbonyl)-4-(2-fluorophenyl)piperazine has been found to have various biochemical and physiological effects on the brain, including increasing the release of dopamine and serotonin, two neurotransmitters that play a key role in mood regulation. It has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in neuronal survival and plasticity.
实验室实验的优点和局限性
One of the main advantages of using 1-(cyclohexylcarbonyl)-4-(2-fluorophenyl)piperazine in lab experiments is its ability to selectively target the NMDA receptor, which allows researchers to investigate the specific effects of this receptor on different physiological and biochemical processes. However, one of the limitations of using 1-(cyclohexylcarbonyl)-4-(2-fluorophenyl)piperazine is that it can have off-target effects on other receptors and neurotransmitter systems, which can complicate the interpretation of results.
未来方向
There are several future directions for research involving 1-(cyclohexylcarbonyl)-4-(2-fluorophenyl)piperazine, including investigating its potential therapeutic applications for neurological disorders such as depression and schizophrenia. Additionally, further studies are needed to better understand the mechanisms underlying its effects on the brain and to develop more selective compounds that can target the NMDA receptor with greater specificity.
合成方法
The synthesis of 1-(cyclohexylcarbonyl)-4-(2-fluorophenyl)piperazine involves several steps, including the reaction of cyclohexanone with hydroxylamine to form oxime, followed by the reaction of the resulting compound with 2-fluorophenylpiperazine. The final product is obtained by reacting the resulting compound with cyclohexyl isocyanate.
科学研究应用
1-(cyclohexylcarbonyl)-4-(2-fluorophenyl)piperazine has been used in numerous scientific research studies to investigate the mechanisms underlying various neurological disorders, including depression, anxiety, and schizophrenia. It has also been used to study the effects of different drugs on the brain, including antidepressants and antipsychotics.
属性
IUPAC Name |
cyclohexyl-[4-(2-fluorophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O/c18-15-8-4-5-9-16(15)19-10-12-20(13-11-19)17(21)14-6-2-1-3-7-14/h4-5,8-9,14H,1-3,6-7,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBAROQKBBDTLOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

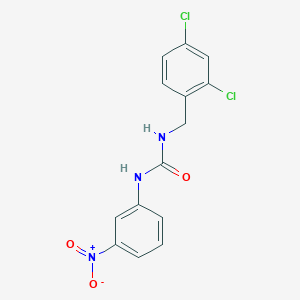
![2-(2-chlorophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5746820.png)
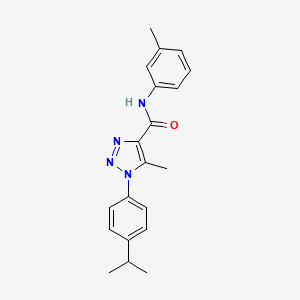
![1-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B5746826.png)

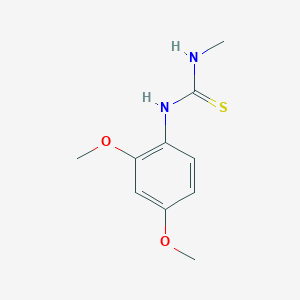
![4-({4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5746842.png)
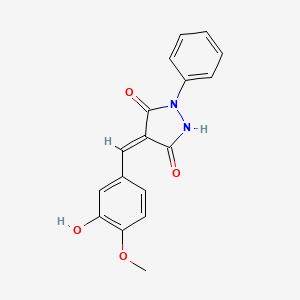

![4-methoxybenzaldehyde [3-(2-chloro-6-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone](/img/structure/B5746875.png)
